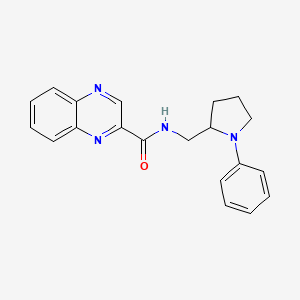

N-((1-phenylpyrrolidin-2-yl)methyl)quinoxaline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

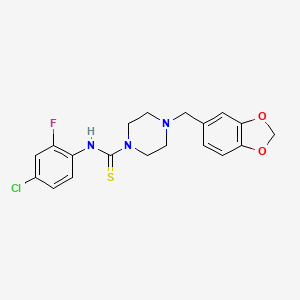

N-((1-phenylpyrrolidin-2-yl)methyl)quinoxaline-2-carboxamide, also known as PPQ, is a synthetic derivative of quinoxaline. It is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .

Synthesis Analysis

The synthesis of quinoxaline has been extensively studied for the last two decades. A very primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .Molecular Structure Analysis

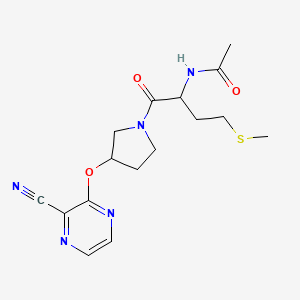

The molecular formula of this compound is C20H20N4O, and its molecular weight is 332.407.Physical and Chemical Properties Analysis

Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids .Scientific Research Applications

Radioligands for Peripheral Benzodiazepine Receptors

Quinoline-2-carboxamide derivatives have been labeled for potential use as radioligands in positron emission tomography (PET) imaging of peripheral benzodiazepine type receptors (PBR). These compounds show high specific binding to PBR in various organs, suggesting their utility in noninvasive assessment of PBR in vivo, which has implications for neurological and psychiatric disorder research (Matarrese et al., 2001).

Materials Science and Polymer Research

Polyamides containing quinoxaline moieties have been synthesized and characterized for their solubility, thermal stability, and glass transition temperatures. These materials exhibit excellent thermal stability and amorphous nature, highlighting their potential in high-performance polymer applications (Patil et al., 2011).

Antimicrobial Activity

Quinoxaline derivatives have demonstrated antimicrobial activity against bacterial and yeast strains. Compounds such as quinoxaline-1,4-dioxide and its derivatives showed promising results as potential new drugs for antimicrobial chemotherapy, indicating low MIC values and complete elimination of bacterial strains in cellular viability tests (Vieira et al., 2014).

DNA Methylation Inhibitors

Quinoline-based analogs of SGI-1027 have been investigated for their inhibitory effects on DNA methyltransferases (DNMTs), which are crucial for gene expression and regulation. Some derivatives exhibited potent activity against human DNMT3A and induced the re-expression of genes silenced by methylation. This research opens avenues for the development of novel epigenetic cancer therapies (Rilova et al., 2014).

Synthesis and Functionalization for Medicinal Chemistry

The lithiation and subsequent functionalization of quinoline carboxamide derivatives have been explored, demonstrating selective reactions that allow for the creation of diverse molecular structures. This methodology has applications in the synthesis of radiolabeled compounds for medical imaging and the development of targeted therapeutic agents (Bennacef et al., 2007).

Future Directions

Quinoxalines, a class of N-heterocyclic compounds, are important biological agents, and a significant amount of research activity has been directed towards this class. They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial. Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry .

Properties

IUPAC Name |

N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O/c25-20(19-14-21-17-10-4-5-11-18(17)23-19)22-13-16-9-6-12-24(16)15-7-2-1-3-8-15/h1-5,7-8,10-11,14,16H,6,9,12-13H2,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXMBIOJQSVQNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=NC4=CC=CC=C4N=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-Azabicyclo[2.2.2]octan-3-yl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid hydrochloride](/img/structure/B2387381.png)

![1-(7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide](/img/structure/B2387382.png)

![5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride](/img/structure/B2387384.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2387386.png)

![Isobutyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2387392.png)

![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2387395.png)

![6-[(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)hexanamide](/img/structure/B2387397.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/no-structure.png)

![2-{[1-(2-Hydroxycyclopentyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2387403.png)